molecular formula C6H13N3O3 B13812480 2-(Piperazin-1-yl)ethyl nitrate CAS No. 52808-35-2

2-(Piperazin-1-yl)ethyl nitrate

Cat. No.: B13812480
CAS No.: 52808-35-2
M. Wt: 175.19 g/mol
InChI Key: OLZVGHGZAVZUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperazineethanol, nitrate (ester) (9CI) is a chemical compound with the molecular formula C6H13N3O3 and a molecular weight of 175.19 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The nitrate ester functional group is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

The synthesis of 1-Piperazineethanol, nitrate (ester) (9CI) typically involves the nitration of 1-Piperazineethanol. The process can be carried out using nitric acid in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often use automated systems to precisely control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

1-Piperazineethanol, nitrate (ester) (9CI) undergoes various chemical reactions, including:

    Oxidation: The nitrate ester group can be oxidized to form nitro compounds.

    Reduction: Reduction of the nitrate ester can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Piperazineethanol, nitrate (ester) (9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, nitrate (ester) (9CI) involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The compound’s effects are mediated through the activation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent physiological responses .

Comparison with Similar Compounds

1-Piperazineethanol, nitrate (ester) (9CI) can be compared with other similar compounds, such as:

Properties

CAS No.

52808-35-2

Molecular Formula

C6H13N3O3

Molecular Weight

175.19 g/mol

IUPAC Name

2-piperazin-1-ylethyl nitrate

InChI

InChI=1S/C6H13N3O3/c10-9(11)12-6-5-8-3-1-7-2-4-8/h7H,1-6H2

InChI Key

OLZVGHGZAVZUPF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCO[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.